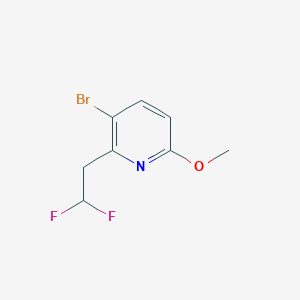
3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, difluoroethyl, and methoxy groups
Vorbereitungsmethoden
The synthesis of 3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyridine derivative followed by the introduction of the difluoroethyl and methoxy groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck reactions.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It can be employed in the study of biological systems and the development of chemical probes.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-(2,2-difluoroethyl)-6-methoxypyridine can be compared with other similar compounds, such as:
3-Bromo-2-(2,2-difluoroethyl)pyridine: Lacks the methoxy group, which may affect its reactivity and applications.
2-Bromo-3-(2,2-difluoroethyl)-6-methoxypyridine: Positional isomer with different substitution pattern, leading to variations in chemical properties.
3-Bromo-2-(2,2-difluoroethyl)-4-methoxypyridine: Another positional isomer with potential differences in reactivity and applications.
Eigenschaften
Molekularformel |
C8H8BrF2NO |
|---|---|
Molekulargewicht |
252.06 g/mol |
IUPAC-Name |
3-bromo-2-(2,2-difluoroethyl)-6-methoxypyridine |
InChI |
InChI=1S/C8H8BrF2NO/c1-13-8-3-2-5(9)6(12-8)4-7(10)11/h2-3,7H,4H2,1H3 |
InChI-Schlüssel |
MBGZDSHTRVBDNF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C=C1)Br)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


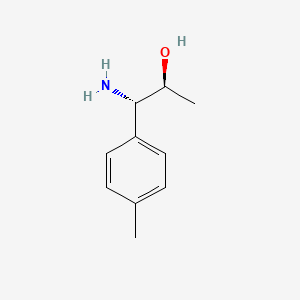
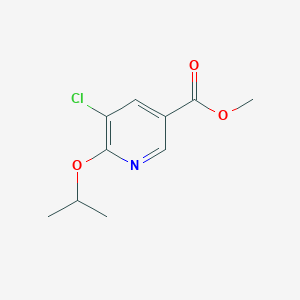
![2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid](/img/structure/B13026524.png)
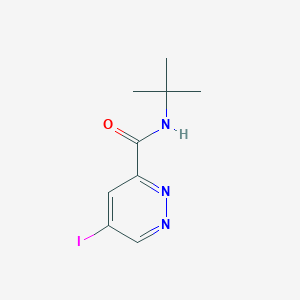
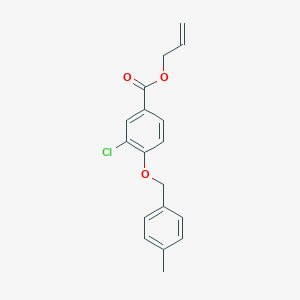


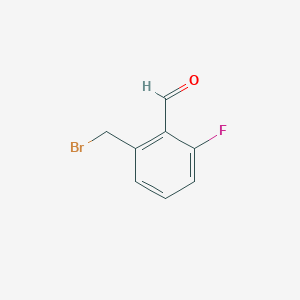

amino}pyrrolidine-1-carboxylate](/img/structure/B13026549.png)
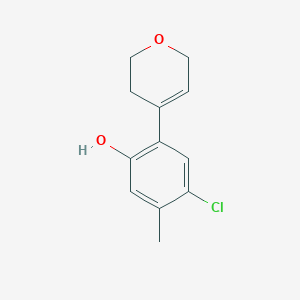
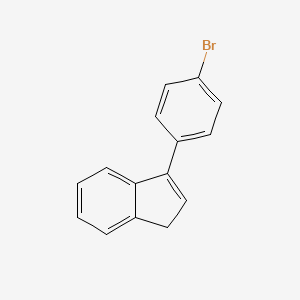

![tert-Butyl (1-azaspiro[4.4]nonan-6-yl)carbamate](/img/structure/B13026579.png)
